N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-15-8-9-16(2)17(13-15)23-19(26)14-28-21-20(18-7-6-12-27-18)24-22(25-21)10-4-3-5-11-22/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDGXXKSFNSDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, based on diverse research findings.
Chemical Structure
The compound's structure features a complex arrangement that includes a dimethylphenyl group and a spirocyclic moiety containing thiophene. This unique configuration is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial and fungal pathogens.
Case Study: Antibacterial Properties
In a study examining the antimicrobial efficacy of thiazole derivatives, it was found that compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene and spirocyclic components could enhance antibacterial effectiveness.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. faecium | 16 µg/mL |
| N-(2,5-dimethylphenyl)-... | Candida auris | 4 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated using various cancer cell lines.
Case Study: Cell Line Studies
In vitro studies on A549 (lung cancer) and Caco-2 (colon cancer) cell lines demonstrated that the compound could inhibit cell proliferation effectively. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Apoptosis induction |
| Caco-2 | 15 | Cell cycle arrest (G1 phase) |
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.
Comparison with Similar Compounds
(a) N-(2,5-Difluorophenyl) Analog
(b) N-(2,5-Dimethoxyphenyl) Analog
- Structure : Features methoxy groups at the 2,5-positions of the phenyl ring (ID: G698-0239) .
- Key Differences :
- Methoxy groups increase electron density and steric bulk, which could enhance interactions with hydrophobic enzyme pockets.
- Molecular formula: C22H25N3O3S2 (MW: 443.59) vs. the target compound’s likely formula (estimated C23H25N3OS2).
Core Heterocyclic System Modifications
(a) Dihydropyrimidinone-Based Analog
- Structure : Replaces the diazaspiro core with a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group .
- Key Differences: The pyrimidinone core introduces a hydrogen-bonding site (C=O), which may improve target selectivity. Synthesis: Yield of 72% vs. typical yields of 70–80% for diazaspiro analogs . Physical Properties: Melting point >248°C, suggesting higher crystallinity compared to spirocyclic systems.
(b) Thieno[3,4-d][1,3]thiazole Hybrid
- Structure: Incorporates a thieno-thiazole system (ID: K248-0045) .
- Key Differences :
- Sulfur-rich heterocycles may improve redox activity or metal-binding properties.
- Molecular formula: C20H21N3O3S2 (MW: 415.53), indicating reduced complexity compared to the target compound.
Functional Group Comparisons
Thioacetamide vs. Chloroacetamide
- Example : Pesticide compounds like alachlor and pretilachlor feature chloroacetamide groups .
- Key Differences: Chloroacetamides are more electrophilic, enabling covalent interactions with biological targets, whereas thioacetamides prioritize non-covalent binding. Chlorine substituents increase toxicity risks, limiting therapeutic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
